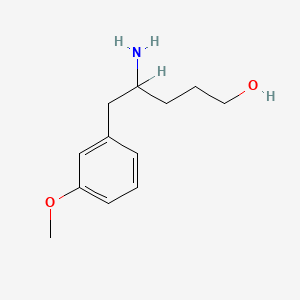

4-amino-5-(3-methoxyphenyl)pentan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-5-(3-methoxyphenyl)pentan-1-ol is an amino acid derivative that was first synthesized in 1972 by M. Miyazawa et al. It is a non-proteinogenic amino acid derivative that has been found in a variety of animal tissues, including brain and liver tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-methoxyphenyl)pentan-1-ol typically involves the reaction of 3-bromoanisole with a suitable amine under Grignard conditions. The process involves several steps, including the formation of intermediates and their subsequent conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-(3-methoxyphenyl)pentan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential antioxidant and anticancer properties. Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study on derivatives of 3-(4-methoxyphenyl)amino compounds demonstrated enhanced antioxidant activity compared to ascorbic acid. The synthesized compounds showed promising anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with notable cytotoxic effects observed in U-87 cells .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 3-(4-methoxyphenyl)amino derivative | U-87 | 15.0 |

| 3-(4-methoxyphenyl)amino derivative | MDA-MB-231 | 20.0 |

Cosmetic Applications

The compound's structural characteristics suggest potential use in cosmetic formulations, particularly as a moisturizing agent or skin conditioner.

- Case Study : In cosmetic formulation studies, compounds with similar functional groups have been shown to enhance skin hydration and improve product stability. Experimental designs using Box-Behnken methodology indicated that formulations containing such compounds exhibited significant moisturizing effects and stability, making them suitable for topical applications .

| Formulation Component | Effect on Skin | Stability |

|---|---|---|

| 4-amino-5-(3-methoxyphenyl)pentan-1-ol | Moisturizing | Stable over time |

The biological activities of this compound and its derivatives are primarily attributed to their ability to interact with cellular pathways involved in oxidative stress and cell proliferation.

Antioxidant Activity

Research has shown that the compound can act as a free radical scavenger, which is crucial for preventing oxidative damage in cells.

Anticancer Activity

The anticancer potential is linked to the modulation of key signaling pathways involved in tumor growth and metastasis. Studies indicate that such compounds can induce apoptosis in cancer cells, leading to reduced viability.

Wirkmechanismus

The mechanism of action of 4-amino-5-(3-methoxyphenyl)pentan-1-ol involves its conversion to dopamine, a neurotransmitter that plays a key role in the central nervous system. Dopamine acts on various receptors in the brain, influencing mood, behavior, and motor control.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-amino-5-(3-methoxyphenyl)pentan-1-ol is unique due to its specific structure and its role as a precursor to dopamine. This distinguishes it from other similar compounds, which may not have the same biological activity or applications.

Biologische Aktivität

4-amino-5-(3-methoxyphenyl)pentan-1-ol, also known by its CAS number 82590-42-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NO2. The compound features an amino group and a methoxy-substituted phenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may modulate enzyme activities and receptor functions, which can lead to various pharmacological effects:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, which could explain its effects on the central nervous system.

Anticancer Activity

In related studies, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells showed promising results. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways.

Case Studies and Research Findings

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds to highlight its unique properties:

Eigenschaften

IUPAC Name |

4-amino-5-(3-methoxyphenyl)pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-12-6-2-4-10(9-12)8-11(13)5-3-7-14/h2,4,6,9,11,14H,3,5,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTSVMGQGZDSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82590-42-9 |

Source

|

| Record name | Benzenepentanol, delta-amino-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC304582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.